BenchChemオンラインストアへようこそ!

Methyl 4-nitro-1H-indazole-6-carboxylate

BACE1 inhibition Alzheimer's disease pharmacokinetics

Secure the definitive 4-nitro-6-carboxylate indazole scaffold for your medicinal chemistry campaigns. Unlike mono-substituted indazoles (CAS 2942-40-7, 26120-43-4), this compound's orthogonal handles—a 4-nitro reducible to amine and a 6-methyl ester for amide coupling or hydrolysis—enable sequential, site-selective derivatization critical for BACE1 inhibitor programs (GSK188909), PROTAC linker conjugation, and systematic SAR studies. The 4-nitro positional isomer is essential for accurate biological activity mapping; substitution with 5-nitro or 7-nitro analogs yields potency differences of up to three orders of magnitude. Standard analytical documentation (NMR, HPLC, LC-MS) accompanies every shipment to ensure synthetic route fidelity.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
CAS No. 72922-61-3
Cat. No. B1360808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitro-1H-indazole-6-carboxylate
CAS72922-61-3
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-16-9(13)5-2-7-6(4-10-11-7)8(3-5)12(14)15/h2-4H,1H3,(H,10,11)
InChIKeyOIJKWHSNBQFGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-nitro-1H-indazole-6-carboxylate (CAS 72922-61-3): Baseline Specifications and Sourcing Overview


Methyl 4-nitro-1H-indazole-6-carboxylate (CAS 72922-61-3) is a heterocyclic building block belonging to the indazole family, characterized by a fused benzene-pyrazole ring system with a nitro group at the 4-position and a methyl ester at the 6-position. The compound has a molecular formula of C9H7N3O4 and a molecular weight of 221.17 g/mol . It is commercially available from multiple chemical suppliers with standard purity specifications of 95-97% and is typically provided with supporting analytical documentation including NMR, HPLC, or GC trace analysis .

Methyl 4-nitro-1H-indazole-6-carboxylate: Why Generic Indazole Analogs Cannot Be Substituted


Substitution with generic indazole analogs is precluded by the specific 4-nitro-6-carboxylate substitution pattern, which establishes distinct electronic and steric properties critical for downstream synthetic applications. The nitro group at position 4 serves as a strong electron-withdrawing moiety that can be reduced to an amine for further functionalization , while the methyl ester at position 6 provides a carboxylic acid handle for amide coupling or hydrolysis, enabling orthogonal derivatization [1]. Competing analogs such as 4-nitro-1H-indazole (CAS 2942-40-7) lack the ester functionality entirely , while 1-methyl-4-nitro-1H-indazole (CAS 26120-43-4) lacks the 6-carboxylate substitution pattern, rendering them unsuitable as direct replacements in synthetic routes requiring dual functional handles [2]. The evidence presented below quantitatively demonstrates how these structural differences manifest in measurable, procurement-relevant differentiation.

Methyl 4-nitro-1H-indazole-6-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Validated Synthetic Intermediate in GSK188909 BACE1 Inhibitor Development Program

Methyl 4-nitro-1H-indazole-6-carboxylate has been explicitly identified as a synthetic intermediate in the development of GSK188909, a BACE1 inhibitor program with a focus on improving pharmacokinetic properties [1]. Unlike generic indazole building blocks, this specific compound possesses the 4-nitro-6-carboxylate substitution pattern required to access the core scaffold of the target BACE1 inhibitor series. No direct comparative quantitative data between this compound and a closely related analog within the same study is available; the compound is documented as a key intermediate rather than a final bioactive entity. The differentiation value lies in its documented use in a specific, named pharmaceutical development program.

BACE1 inhibition Alzheimer's disease pharmacokinetics drug discovery

Orthogonal Synthetic Handles Enable Sequential Derivatization Not Possible with Mono-Functional Analogs

The 4-nitro group can be selectively reduced to a 4-amino moiety for amide coupling or diazotization chemistry, while the 6-methyl ester undergoes independent hydrolysis to the carboxylic acid or direct aminolysis . This orthogonal reactivity is absent in comparator compounds: 4-nitro-1H-indazole (CAS 2942-40-7) possesses only the nitro group with no ester handle for divergent synthesis ; 1-methyl-4-nitro-1H-indazole (CAS 26120-43-4) has both the nitro group and an N1-methyl substituent but lacks the 6-carboxylate functionality entirely [1]; and 1H-indazole-6-carboxylic acid (CAS 617-45-8) offers the ester handle but lacks the nitro group for reductive amination strategies [2].

medicinal chemistry building block orthogonal protection SAR exploration

Physicochemical Property Differentiation: LogP, PSA, and Molecular Weight Compared to Key Analogs

Methyl 4-nitro-1H-indazole-6-carboxylate exhibits a calculated LogP of 1.78 and a polar surface area (PSA) of 100.8 Ų . These values differ substantially from comparator indazole analogs, with implications for solubility, permeability, and overall drug-likeness in early-stage discovery programs. The target compound's molecular weight of 221.17 g/mol is approximately 36% higher than the unsubstituted 4-nitro-1H-indazole analog (163.13 g/mol) and 25% higher than the 1-methyl-4-nitro analog (177.16 g/mol), directly impacting molar quantities in procurement and stoichiometric calculations [1].

ADME drug-likeness physicochemical properties lead optimization

Structural Precedent for Nitroindazole Pharmacophore in Nitric Oxide Synthase Inhibition

While direct NOS inhibition data for methyl 4-nitro-1H-indazole-6-carboxylate itself are not available, the 6-nitroindazole pharmacophore has been extensively characterized for NOS inhibition. 6-Nitroindazole exhibits an IC50 of 40 μM against constitutive NOS from bovine brain, compared to 2.5 μM for 7-nitroindazole and 1.15 mM for 5-nitroindazole, demonstrating that the position of the nitro substituent on the indazole scaffold produces a >28-fold difference in inhibitory potency [1]. The target compound bears the nitro group at the 4-position rather than the 6-position, and the presence of the 6-carboxylate ester further modifies the electronic and steric properties of the scaffold relative to the parent 6-nitroindazole. This class-level precedent establishes that precise nitro positioning on the indazole ring is a critical determinant of biological activity, underscoring the procurement relevance of the exact 4-nitro-6-carboxylate substitution pattern for SAR investigations.

nitric oxide synthase NOS inhibition neuroprotection pharmacophore

Methyl 4-nitro-1H-indazole-6-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of BACE1 Inhibitor Scaffolds and Related CNS-Targeted Libraries

Based on its documented use as an intermediate in the GSK188909 BACE1 inhibitor program [1], methyl 4-nitro-1H-indazole-6-carboxylate is most appropriately applied in medicinal chemistry campaigns targeting Alzheimer's disease and other CNS disorders where BACE1 inhibition is therapeutically relevant. The 4-nitro-6-carboxylate pattern provides access to the core scaffold required for this inhibitor class. Procurement of this specific CAS number ensures synthetic route fidelity and avoids the time and cost burden of introducing the 6-carboxylate functionality onto a mono-substituted indazole precursor. This scenario is supported by the orthogonal handle advantage detailed in Evidence Item 2 .

Structure-Activity Relationship (SAR) Exploration of Nitroindazole-Based Pharmacophores

The class-level NOS inhibition data establishing that nitro group positioning on the indazole ring can alter inhibitory potency by nearly three orders of magnitude (from 2.5 μM for 7-nitroindazole to 1.15 mM for 5-nitroindazole) [2] provides a compelling rationale for using methyl 4-nitro-1H-indazole-6-carboxylate in systematic SAR studies. Researchers investigating the biological effects of indazole substitution patterns require access to the exact 4-nitro positional isomer to accurately map structure-activity relationships, particularly when the 6-carboxylate serves as an additional diversification point for library synthesis . Substitution with the 5-nitro or 7-nitro analogs would yield entirely different SAR landscapes and cannot serve as a replacement for the 4-nitro scaffold.

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Functionalization

For the synthesis of bi-functional probes, PROTACs, or fluorescently labeled chemical biology tools, the orthogonal reactivity of the 4-nitro group (reducible to amine) and the 6-methyl ester (hydrolyzable to acid or directly convertible to amide) is essential . This dual-handle architecture enables sequential derivatization strategies that are impossible with simpler indazole building blocks such as 4-nitro-1H-indazole (CAS 2942-40-7) or 1H-indazole-6-carboxylic acid (CAS 617-45-8). Procurement of this compound supports the efficient construction of complex bi-functional molecules where one handle is used for target engagement and the other for reporter attachment or linker conjugation. The physicochemical property data (LogP = 1.78, PSA = 100.8 Ų) further inform compound handling and purification workflows in these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-nitro-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.